molecular formula C15H7Cl3F3N3 B1434344 3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine CAS No. 1708126-07-1

3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine

Cat. No. B1434344
M. Wt: 392.6 g/mol
InChI Key: DDIHTNCFCSQTLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine, also known as CDP-5T, is a heterocyclic compound and a member of the pyridine family. It is a small molecule that has been investigated for its potential use in a variety of scientific research applications. This article will discuss the synthesis method of CDP-5T, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.

Scientific Research Applications

Anticancer Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 1,2,4-triazole derivatives have been synthesized and evaluated as promising anticancer agents .
  • Methods of Application : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
  • Results : Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Drug Discovery

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : 1,2,4-triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in the drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
  • Methods of Application : Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .
  • Results : Various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .

properties

IUPAC Name

3-chloro-2-[5-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl3F3N3/c16-8-1-2-9(11(17)4-8)13-10(6-23-24-13)14-12(18)3-7(5-22-14)15(19,20)21/h1-6H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIHTNCFCSQTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(C=NN2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl3F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine
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3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine
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3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine
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3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine
Reactant of Route 5
3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine
Reactant of Route 6
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3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine

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